9H-Purin-6-amine, 9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl-
CAS No.: 112089-16-4
Cat. No.: VC17328140
Molecular Formula: C14H13Cl2N5
Molecular Weight: 322.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112089-16-4 |
|---|---|
| Molecular Formula | C14H13Cl2N5 |
| Molecular Weight | 322.2 g/mol |
| IUPAC Name | 9-[(3,4-dichlorophenyl)methyl]-N,N-dimethylpurin-6-amine |
| Standard InChI | InChI=1S/C14H13Cl2N5/c1-20(2)13-12-14(18-7-17-13)21(8-19-12)6-9-3-4-10(15)11(16)5-9/h3-5,7-8H,6H2,1-2H3 |
| Standard InChI Key | NTQXBKWUNNGHOW-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 9H-Purin-6-amine, 9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- is C₁₄H₁₃Cl₂N₅, with a molecular weight of 322.2 g/mol. Its IUPAC name, 9-[(3,4-dichlorophenyl)methyl]-N,N-dimethylpurin-6-amine, reflects the substitution pattern: a 3,4-dichlorobenzyl group at the purine’s N9 position and dimethylamino groups at C6. The compound’s stereochemistry and electronic properties are critical to its interactions with biological targets.
Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 112089-16-4 |
| Molecular Formula | C₁₄H₁₃Cl₂N₅ |
| Molecular Weight | 322.2 g/mol |
| InChI | InChI=1S/C14H13Cl2N5/c1-20(2)13-12-14(18-7-17-13)21(8-19-12)6-9-3-4-10(15)11(16)5-9/h3-5,7-8H,6H2,1-2H3 |
| Canonical SMILES | CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=C(C=C3)Cl)Cl |
The dichlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability, while the dimethylamino group may participate in hydrogen bonding or electrostatic interactions with biological targets .
Synthesis and Manufacturing
The synthesis of this compound typically involves alkylation of a purine precursor with 3,4-dichlorobenzyl chloride. A base such as potassium carbonate facilitates deprotonation of the purine’s N9 position, enabling nucleophilic substitution. The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C).
Comparison with Related Purine Derivatives
The dichlorobenzyl group in 112089-16-4 distinguishes it from simpler purines, potentially enhancing target selectivity .
Future Research Directions
-
Target Identification: High-throughput screening to elucidate protein targets.
-
SAR Studies: Modifying the dichlorophenyl or dimethylamino groups to optimize potency.
-
Toxicological Profiling: Assessing in vitro and in vivo safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume